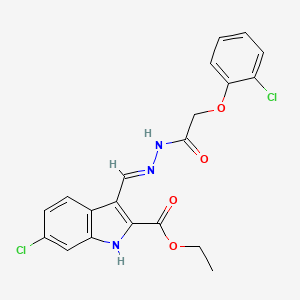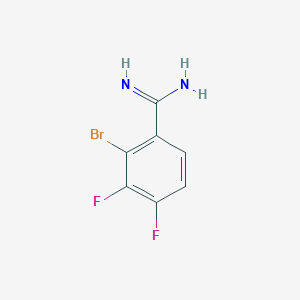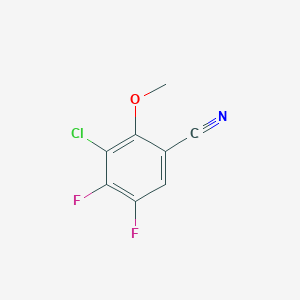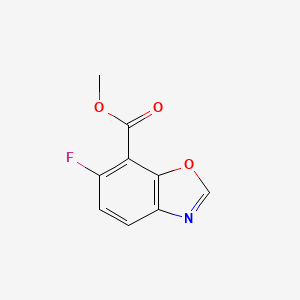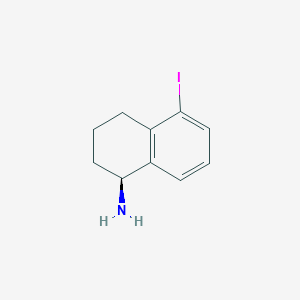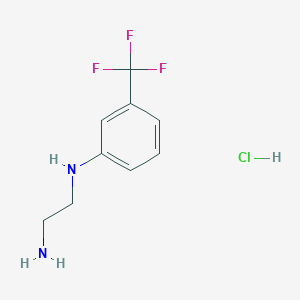
N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound that features a trifluoromethyl group attached to an aniline ring, with an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl side chain can yield amides, while reduction of a nitro group can produce aniline derivatives.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)methacrylamide hydrochloride
- N-(6-Aminohexyl)methacrylamide hydrochloride
- N-(2-Aminoethyl)-2-nitro-4-(trifluoromethyl)aniline hydrochloride
Uniqueness
N-(2-Aminoethyl)-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both an aminoethyl side chain and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12ClF3N2 |
|---|---|
Poids moléculaire |
240.65 g/mol |
Nom IUPAC |
N'-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H11F3N2.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6,14H,4-5,13H2;1H |
Clé InChI |
YCPQNRHSKMECAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NCCN)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

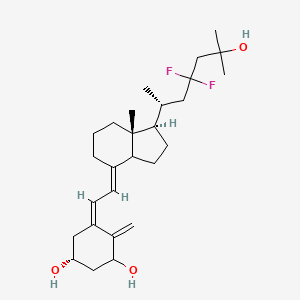

![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
